molecular formula C24H15Cl2N3OS B2471065 (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide CAS No. 468770-40-3

(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide

Cat. No.: B2471065
CAS No.: 468770-40-3
M. Wt: 464.36
InChI Key: NAUHCQBMILOAHE-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide is a useful research compound. Its molecular formula is C24H15Cl2N3OS and its molecular weight is 464.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Sensing Applications

A study highlighted the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, revealing their potential as chemical sensors. One derivative showcased significant colorimetric sensing capabilities for fluoride ions, indicating applications in environmental monitoring and analytical chemistry. The color change mechanism was attributed to a deprotonation-enhanced intramolecular charge transfer, supported by UV-Vis, NMR, and DFT analyses (Younes et al., 2020).

Fluorescence Derivatization

Research into fluorescence derivatization of amino acids using naphthalene-derivatives explored their utility as fluorescent labeling agents. The modifications produced compounds with strong fluorescence, suitable for biological assays, suggesting potential in biochemical research and diagnostics (Frade et al., 2007).

Herbicidal Activity

A synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating good herbicidal activities, indicates the compound's applicability in agricultural chemistry. This novel class of herbicides shows promise for developing new agricultural treatments with enhanced efficacy (Wang et al., 2004).

Molecular Interaction Studies

The interaction of a related antagonist with the CB1 cannabinoid receptor was analyzed, suggesting applications in pharmaceutical research, particularly in drug design targeting neurological disorders. This study underscores the compound's potential for contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).

Anticancer Evaluation

Compounds synthesized from naphthalene-derivatives showed promising in vitro anticancer activities. These findings highlight the potential for the development of new anticancer drugs, with several compounds demonstrating efficacy against specific cancer cell lines. The study emphasizes the role of structural modification in enhancing biological activity (Salahuddin et al., 2014).

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2N3OS/c25-19-8-9-22(26)17(11-19)12-20-14-28-24(31-20)29-23(30)18(13-27)10-16-6-3-5-15-4-1-2-7-21(15)16/h1-11,14H,12H2,(H,28,29,30)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUHCQBMILOAHE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.